molecular formula C7H10BrN3 B581453 3-Amino-5-bromo-2-(ethylamino)pyridine CAS No. 1216240-73-1

3-Amino-5-bromo-2-(ethylamino)pyridine

Cat. No.: B581453
CAS No.: 1216240-73-1
M. Wt: 216.082
InChI Key: UPIAZKOLOZQXLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Scientific Research Applications

Synthesis of Polyheterocyclic Ring Systems

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound closely related to the query chemical, has been used as a precursor for constructing new polyheterocyclic ring systems. This compound has shown versatility in reactions, leading to the synthesis of various derivatives with potential antibacterial properties (Abdel‐Latif et al., 2019).

Utility in Heterocyclic Synthesis

Another study focused on the synthetic utility of an enaminonitrile moiety derived from a similar compound for the synthesis of new thienopyrimidines. This work underscores the chemical's relevance in generating structurally diverse heterocyclic compounds (Madkour et al., 2009).

Antitumor Properties

Nicotinamide derivatives synthesized from 3-amino-5-bromo-2-(ethylamino)pyridine and its analogs have been evaluated for their antitumor properties against a wide range of human tumor cell lines, highlighting its potential in medicinal chemistry for developing anticancer agents (Girgis et al., 2006).

Vasodilation Properties

Derivatives of a similar compound have been synthesized and screened for vasodilation activity. This research indicates the potential application of these compounds in cardiovascular diseases, showcasing the broad therapeutic relevance of the chemical's derivatives (Girgis et al., 2008).

Antimicrobial Activity

Research on thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, derived from a process involving this compound, has demonstrated antimicrobial activity. This highlights the compound's potential for developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Biochemical Analysis

Biochemical Properties

3-Amino-5-bromo-2-(ethylamino)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of polycyclic azaarenes and other complex organic molecules . The compound’s bromine and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, which can affect enzyme activity and protein folding.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function . For example, it may affect the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as refrigeration at 2-8°C . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides and amino acids . These interactions can lead to changes in metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects in a targeted manner.

Properties

IUPAC Name

5-bromo-2-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-2-10-7-6(9)3-5(8)4-11-7/h3-4H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIAZKOLOZQXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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